molecular formula C14H22O7 B3041295 3-o-Acetyl-1,2:5,6-di-o-isopropylidene-alpha-d-gulofuranose CAS No. 26775-14-4

3-o-Acetyl-1,2:5,6-di-o-isopropylidene-alpha-d-gulofuranose

Cat. No. B3041295
CAS RN: 26775-14-4
M. Wt: 302.32 g/mol
InChI Key: QZKDRLZSJSWQPS-IYKVGLELSA-N
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Description

3-o-Acetyl-1,2:5,6-di-o-isopropylidene-alpha-d-glucofuranose is a chemical compound with the empirical formula C14H22O7 . It has a molecular weight of 302.32 . This compound is used in research and development of diverse pharmacological substances .


Molecular Structure Analysis

The molecular structure of this compound includes 45 bonds in total: 23 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 3 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), 5 ethers (aliphatic), and 1 Oxolane .


Physical And Chemical Properties Analysis

This compound has an optical activity of [α]25/D −37°, c = 1 in chloroform . Its melting point is 60-62 °C (lit.) . It appears as a white powder .

Scientific Research Applications

  • Nucleoside Synthesis :

    • A study by Rosenthal & Ratcliffe (1977) involved the synthesis of C4'-branched-chain sugar nucleosides using 3-o-Acetyl-1,2:5,6-di-o-isopropylidene-alpha-d-gulofuranose as a starting material. This work highlights the compound's utility in creating novel nucleoside structures (Rosenthal & Ratcliffe, 1977).
  • Synthesis of Amino Sugars :

    • Brimacombe, Mofti, and Stacey (1971) reported the synthesis of 3-amino-3-deoxy-L-lyxose from 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose. This demonstrates the compound's role in creating structurally unique amino sugars (Brimacombe, Mofti, & Stacey, 1971).
  • Carbohydrate Derivatives for Metal Coordination :

    • Dumas et al. (2005) explored the functionalization of glucose at position C-3 for transition metal coordination. They utilized 3-O-[1,2;5,6-di-O-isopropylidene-alpha-D-glucofuranose] derivatives, showcasing the potential of this compound in creating organometallic complexes with carbohydrate skeletons (Dumas et al., 2005).
  • Synthesis of Fluorinated Carbohydrates :

    • Foster, Hems, and Webber (1967) conducted a study on fluorinated carbohydrates, including the synthesis of 3-deoxy-3-fluoro-D-glucose from 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose. This research highlights the compound's applicability in synthesizing fluorinated sugar derivatives, which have potential pharmaceutical applications (Foster, Hems, & Webber, 1967).
  • Enzymic Deacetylation Studies :

    • Kefurt et al. (1992) investigated the enzymatic deacetylation of derivatives of 1,2-O-isoproylidene-α-D-hexofuranoses, providing insights into the enzymatic interactions with carbohydrate derivatives including those based on this compound (Kefurt et al., 1992).

Safety and Hazards

This compound may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated . It’s recommended to use proper personal protective equipment and handle with adequate ventilation .

Mechanism of Action

Target of Action

3-O-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-gulofuranose is a derivative of glucose . The primary targets of this compound are likely to be enzymes or receptors that interact with glucose or its derivatives.

Mode of Action

It’s known that the 3-oh group can be directly manipulated, and the 5,6-o-isopropylidene protection is selectively cleavable . This suggests that the compound may interact with its targets through these functional groups.

properties

IUPAC Name

[(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8-,9+,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKDRLZSJSWQPS-IYKVGLELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](O[C@H]2[C@@H]1OC(O2)(C)C)[C@H]3COC(O3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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